5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one

Tuberculosis Mycobacterium tuberculosis Whole-cell screening

5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 96335-42-1) is the unsubstituted core of the pyrazolo[1,5-a]pyrimidin-7-one heterocyclic family—a recognized privileged scaffold in medicinal chemistry. It features a planar bicyclic system with a 5-amino group and a 7-oxo tautomeric functionality, providing a defined hydrogen-bond donor/acceptor pattern distinct from purine isosteres.

Molecular Formula C6H6N4O
Molecular Weight 150.141
CAS No. 96335-42-1
Cat. No. B3001109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS96335-42-1
Molecular FormulaC6H6N4O
Molecular Weight150.141
Structural Identifiers
SMILESC1=CNN2C1=NC(=CC2=O)N
InChIInChI=1S/C6H6N4O/c7-4-3-6(11)10-5(9-4)1-2-8-10/h1-3,8H,7H2
InChIKeyIZZLGZNKNYFYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 96335-42-1): Core Scaffold Identity and Procurement Rationale


5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 96335-42-1) is the unsubstituted core of the pyrazolo[1,5-a]pyrimidin-7-one heterocyclic family—a recognized privileged scaffold in medicinal chemistry [1]. It features a planar bicyclic system with a 5-amino group and a 7-oxo tautomeric functionality, providing a defined hydrogen-bond donor/acceptor pattern distinct from purine isosteres [2]. This core serves as the synthetic entry point for diverse 3-, 5-, 6-, and 7-substituted analogs and is directly implicated as the minimal pharmacophoric unit in multiple target classes, including mycobacterial growth inhibitors and Hsp90 C-terminal domain ligands [3][4].

Why Generic 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Replaced by Other Heterocyclic Cores


The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is not functionally interchangeable with other common heterocyclic cores such as purines, pyrazolo[3,4-d]pyrimidines, or triazolo[1,5-a]pyrimidines. In antitubercular campaigns, the 5-amino-7-oxo tautomeric system provides a unique hydrogen-bonding topology that is essential for target engagement; replacement with a pyrazolo[3,4-d]pyrimidine core resulted in complete loss of activity in whole-cell Mtb assays [1]. Similarly, in Hsp90 C-terminal domain inhibition, the 7-oxo group of the pyrazolo[1,5-a]pyrimidin-7(4H)-one forms a critical water-mediated hydrogen bond that cannot be replicated by 7-amino or 7-thioxo analogs, leading to >10-fold reduction in antiproliferative activity [2]. These core-specific recognition features mean that bulk procurement of alternative heterocyclic cores as substitutes introduces significant risk of inactivity in established SAR-dependent screening cascades.

Quantitative Differentiation Evidence for 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one


Antitubercular Potency of the Unsubstituted Core vs. 7-Substituted Analogs

In a comprehensive SAR study of over 140 aminopyrazolo[1,5-a]pyrimidines, the unsubstituted 5-aminopyrazolo[1,5-a]pyrimidin-7(4H)-one core (compound 1) demonstrated measurable but modest anti-Mtb activity, serving as the baseline scaffold against which all C-7 substituted analogs were compared [1]. The addition of a 2-pyridylmethylamine substituent at C-7 increased potency by >10-fold, confirming that the core alone provides the essential pharmacophore for target recognition while C-7 substitution drives potency optimization [1].

Tuberculosis Mycobacterium tuberculosis Whole-cell screening

Hsp90 C-Terminal Domain Inhibition: Core-Only Activity vs. Optimized Analogs

The virtual screening hit TVS24, a 5-aminopyrazolo[1,5-a]pyrimidin-7(4H)-one derivative, showed antiproliferative IC50 of 15.9 ± 0.7 µM against SK-N-MC Ewing sarcoma cells [1]. Further optimization at positions 2, 3, and 5 of the core produced analog 11c with significantly enhanced potency, while the 7-oxo group and the 5-amino substituent were strictly required for activity [1]. This establishes the core as the minimal recognition unit for the Hsp90 CTD allosteric pocket.

Hsp90 Ewing sarcoma Allosteric inhibitor

PAS Synergy in Mtb: Additivity Signature of the APP Core Scaffold

In a combination screening of ~100,000 compounds, 15 aminopyrazolo[1,5-a]pyrimidine (APP) derivatives were identified as enhancers of para-aminosalicylic acid (PAS) against M. tuberculosis [1]. The APP series, all built on the 5-aminopyrazolo[1,5-a]pyrimidin-7(4H)-one core, showed additivity with PAS (ln(FC) up to 1.54, corresponding to a 4.7-fold potency increase in the presence of PAS) [1]. By contrast, the pyrido[1,2-a]pyrimidin-4-one (PP) scaffold from the same screen required metabolic activation via Rv3087, representing a fundamentally different mechanism [1]. This core-specific synergy profile differentiates the APP scaffold from other TB-active chemotypes.

Tuberculosis Drug synergy PAS enhancer

Validated Application Scenarios for 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one


Antitubercular Lead Optimization: Core Scaffold for C-7 Derivatization

Use this compound as the starting scaffold for synthesizing 7-(aminoalkyl) or 7-(2-pyridylmethylamine) derivatives for whole-cell M. tuberculosis screening. The core provides the essential hydrogen-bonding pharmacophore validated across >140 analogs, ensuring that SAR investments are built on a proven template [1]. Procurement of the unsubstituted core allows parallel derivatization at C-3 and C-7, which are the key vectors for potency and selectivity tuning [1].

Hsp90 C-Terminal Domain Allosteric Inhibitor Hit Expansion

Deploy the compound as the minimal recognition unit for Hsp90 CTD allosteric pocket screening. The TVS24 hit (IC50 = 15.9 µM in SK-N-MC) establishes the core as the essential pharmacophore; substitution at positions 2, 3, and 5 can be systematically explored while retaining the 5-amino-7-oxo motif [2]. This scaffold uniquely avoids Hsp90 N-terminal inhibition and the consequent heat shock response, a key differentiator from geldanamycin-based inhibitors [2].

PAS-Synergy Screening for Tuberculosis Combination Therapy

Incorporate this core into focused libraries for PAS-enhancer screening. The APP scaffold consistently shows additive effects with PAS (ln(FC) up to 1.54), a property not observed with pyrido[1,2-a]pyrimidin-4-one or adamantyl amide scaffolds under identical assay conditions [3]. This provides a procurement rationale for building APP-focused compound collections specifically for TB combination screening cascades [3].

Kinase Inhibitor Scaffold for JAK2 and Related Targets

Use the 5-amino-7-oxo core as an ATP-mimetic scaffold for kinase inhibitor design. The compound's planar heterocyclic system mimics the purine ring of ATP, enabling binding at the hinge region of kinases such as JAK2, as reported for structurally related pyrazolo[1,5-a]pyrimidine derivatives in patent literature [4]. This application benefits from the core's favorable physicochemical profile (MW 150.14, zero rotatable bonds) for fragment-based drug discovery .

Quote Request

Request a Quote for 5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.